REACTION_CXSMILES
|
[H-].[Na+].[NH2:3][C:4]1[CH:5]=[C:6]2[C:11](=[O:12])[NH:10][C:8](=[O:9])[C:7]2=[CH:13][CH:14]=1.I[CH2:16][CH2:17][CH3:18].O>CN(C=O)C>[NH2:3][C:4]1[CH:5]=[C:6]2[C:11](=[O:12])[N:10]([CH2:16][CH2:17][CH3:18])[C:8](=[O:9])[C:7]2=[CH:13][CH:14]=1 |f:0.1|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C2C(C(=O)NC2=O)=CC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
ICCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 28 h
|
Duration
|
28 h
|
Type
|
EXTRACTION
|
Details
|
extracted with AcOEt
|
Type
|
WASH
|
Details
|
The extract was washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give yellow solid, which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (silica gel
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C2C(C(=O)N(C2=O)CCC)=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.14 g | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 45.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |